(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Overview
Description
(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a stable isotope-labeled variant of 17beta-Estradiol, a potent natural estrogen steroid hormone. This compound is primarily used in scientific research to study estrogenic activity and hormone-related processes due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol typically involves the incorporation of deuterium atoms at specific positions within the 17beta-Estradiol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: (8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can revert oxidized forms back to the original this compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estrone or estriol derivatives, while reduction can regenerate the original this compound .
Scientific Research Applications
(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of estrogenic compounds.
Biology: Employed in studies of estrogen receptor binding and hormone signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estrogenic drugs.
Industry: Applied in the development of hormone replacement therapies and contraceptives
Mechanism of Action
(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. This binding triggers a conformational change in the receptor, leading to the activation of gene transcription and subsequent biological responses. The molecular targets include various genes involved in cell proliferation, differentiation, and metabolic regulation. The pathways involved are primarily the estrogen receptor signaling pathways, which play crucial roles in reproductive and cardiovascular health .
Comparison with Similar Compounds
17beta-Estradiol: The non-labeled form of the compound, widely studied for its estrogenic activity.
Estrone: Another natural estrogen with similar but less potent effects compared to 17beta-Estradiol.
Estriol: A weaker estrogen primarily produced during pregnancy.
Uniqueness: (8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems. This makes it an invaluable tool in research settings where accurate quantification and tracing of estrogenic activity are required .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-IRXRDFFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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